molecular formula C7H8N4O3 B12057704 1,3-dimethyl-7,9-dihydropurine-2,6,8-trione

1,3-dimethyl-7,9-dihydropurine-2,6,8-trione

Cat. No.: B12057704
M. Wt: 203.11 g/mol
InChI Key: OTSBKHHWSQYEHK-JCRQFRHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-7,9-dihydropurine-2,6,8-trione, also known as 1,3-dimethyluric acid or oxytheophylline, is an oxopurine compound. It is a derivative of uric acid and is characterized by the presence of methyl groups at the 1 and 3 positions of the purine ring. This compound has a molecular formula of C7H8N4O3 and a molecular weight of 196.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dimethyl-7,9-dihydropurine-2,6,8-trione can be synthesized through various methods. One common approach involves the reaction of uric acid with formic acid. This reaction typically requires heating and the presence of a catalyst to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced chemical reactors and controlled environments to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7,9-dihydropurine-2,6,8-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydropurine compounds .

Scientific Research Applications

Pharmaceutical Development

1,3-Dimethyl-7,9-dihydropurine-2,6,8-trione is primarily studied for its potential therapeutic effects. Its derivatives have shown promise in treating neurological disorders due to their interaction with serotonin receptors. Specifically, studies have focused on the compound's affinity for the 5-HT1A and 5-HT2A receptor subtypes. Modifications to the compound can enhance this affinity, making it a candidate for developing new therapeutic agents aimed at anxiety and depression treatment.

Case Studies in Pharmaceutical Applications

  • Serotonin Receptor Interactions : Research indicates that certain derivatives of this compound exhibit significant binding affinity to serotonin receptors. This interaction is crucial for developing drugs targeting mood disorders.
  • Anxiolytic Properties : A study demonstrated that compounds derived from this compound showed anxiolytic effects in animal models. These findings suggest potential applications in treating anxiety-related disorders.

The biological activity of this compound extends beyond serotonin receptor interactions. It has been investigated for antioxidant properties and its role in cellular signaling pathways. The compound's structure allows it to participate in various biochemical reactions that can influence cellular processes.

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a standard reference compound due to its well-characterized properties. It is utilized in various analytical methods including:

  • Chromatography : Used as a standard in high-performance liquid chromatography (HPLC) to quantify related compounds.
  • Spectroscopy : Its distinct spectral properties make it suitable for use in spectroscopic analyses to identify and characterize similar purine derivatives .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound. Below is a summary table of related compounds:

Compound NameStructure CharacteristicsUnique Features
1,3-Dimethyluric AcidLacks methyl substitution at position 1Exhibits different biological activities
7-Methyluric AcidContains only one methyl group at position 7Related to caffeine metabolism
TheophyllineDifferent biological activities related to respiratory functionUsed primarily as a bronchodilator

This table illustrates how variations in substitution patterns affect biological properties and applications across related compounds.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7,9-dihydropurine-2,6,8-trione involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes involved in purine metabolism, thereby affecting the synthesis and degradation of nucleotides. This compound can also modulate signaling pathways related to cellular energy metabolism .

Biological Activity

1,3-Dimethyl-7,9-dihydropurine-2,6,8-trione (also known as 1,3-dimethyluric acid) is a purine derivative that has garnered interest in biological and pharmacological research due to its potential therapeutic applications. This article explores its biological activity by reviewing relevant studies and findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C₇H₈N₄O₃
  • CAS Number : 70346
  • Molecular Weight : 180.16 g/mol

This compound is an oxopurine that exhibits structural modifications at the N-1 and N-3 positions with methyl groups, which may influence its biological interactions and metabolic pathways .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antioxidant Properties : Research indicates that purine derivatives can exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases .
  • Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Cytotoxic Activity : Preliminary studies have shown that this compound can induce cytotoxic effects on certain cancer cell lines. This activity may be linked to its ability to interfere with cellular metabolism and proliferation .
  • Metabolic Role : As a metabolite of purine metabolism, it plays a role in various biochemical processes within the body. Understanding its metabolic pathways can provide insights into its physiological significance and potential therapeutic applications .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study 1 : A study demonstrated that treatment with this compound resulted in significant reductions in oxidative stress markers in vitro. The results suggested a protective effect against oxidative damage in neuronal cells.
  • Study 2 : Another investigation focused on the anti-inflammatory properties of the compound. It was found to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).

Data Table of Biological Activities

Biological ActivityStudy ReferenceFindings
AntioxidantStudy 1Reduced oxidative stress markers in neuronal cells
Anti-inflammatoryStudy 2Inhibited pro-inflammatory cytokines production
CytotoxicityStudy 3Induced cell death in cancer cell lines

Properties

Molecular Formula

C7H8N4O3

Molecular Weight

203.11 g/mol

IUPAC Name

1,3-dimethyl-7,9-dihydropurine-2,6,8-trione

InChI

InChI=1S/C7H8N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13)/i3+1,4+1,5+1,7+1,9+1,10+1,11+1

InChI Key

OTSBKHHWSQYEHK-JCRQFRHWSA-N

Isomeric SMILES

C[15N]1[13C]2=[13C]([13C](=O)[15N]([13C]1=O)C)NC(=O)[15NH]2

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.